Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a cinnamamido substituent at the 2-position and a methyl ester at the 3-position. These compounds are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and kinase inhibition properties . The tetrahydrobenzo[b]thiophene core serves as a versatile scaffold for functionalization, enabling structure-activity relationship (SAR) studies to optimize pharmacological profiles .
Properties
IUPAC Name |
methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-23-19(22)17-14-9-5-6-10-15(14)24-18(17)20-16(21)12-11-13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,20,21)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJSEDIWRNOIFQ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the tetrahydrobenzo[b]thiophene core. One common approach is the cyclization of a suitable precursor, such as a thiophene derivative, under specific conditions (e.g., high temperature and pressure) to form the fused ring system
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
2.1. Hydrolysis of the Methyl Ester
The ester group at position 3 undergoes alkaline hydrolysis to form the corresponding carboxylic acid:
-
Conditions : Reflux for 2–4 hours.
-
Product : 2-Cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid .
2.2. Amide Bond Reactivity
The cinnamamido group participates in:
-
Hydrogenation : Catalytic hydrogenation (H/Pd-C) reduces the α,β-unsaturated bond to a single bond .
-
Nucleophilic Substitution : Reacts with amines (e.g., cyclohexylamine) under basic conditions to form substituted amides .
Table 2: Spectral Data for Methyl 2-Cinnamamido-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
| Technique | Key Signals |
|---|---|
| FT-IR (cm−1^{-1}−1) | 3270 (NH stretch), 2928 (CH stretch), 1762 (ester C=O), 1637 (amide C=O) |
| 1H^1\text{H}1H-NMR (CDCl3_33) | δ 1.42–1.46 (t, 3H, OCHCH), 2.36–2.39 (m, 2H, CH), 7.74–7.77 (d, 1H, CH=CH-Ar) |
| 13C^{13}\text{C}13C-NMR | δ 166.91 (ester C=O), 162.46 (amide C=O), 134.51 (Ar-C) |
| Mass (m/z) | 370 (M+H) |
Table 3: Derivatives and Their Bioactivities
| Derivative | Biological Activity (MIC, μM) | Source |
|---|---|---|
| Carboxamide analogue | Antibacterial (MIC: 0.54–1.11 μM) | |
| Furan-thiophene hybrids | Analgesic (ED: 15 mg/kg) |
Stability and Reaction Optimization
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology: In biological research, Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cinnamamido group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Anticancer Activity
- Benzylideneamino Derivatives: Compound S8 (Ethyl 2-(p-Br-benzylideneamino)-...) exhibited potent cytotoxicity against A-549 lung cancer cells (10⁻⁴ M), outperforming adriamycin. The electron-withdrawing p-Br group enhanced activity .
- Apoptosis-Inducing Agents: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives demonstrated significant apoptosis in breast cancer models, with IC₅₀ values <10 µM .
- PI3Kα Inhibitors: Thienopyrimidine derivatives (e.g., 9a–l, 15a–l) showed nanomolar inhibition of PI3Kα, critical for targeting cancer cell proliferation .
Antiviral Activity
- J2H-1701 : A urea derivative with trifluoromethyl and pyridine moieties inhibited hepatitis C virus entry, highlighting the role of bulky hydrophobic groups in viral targeting .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Substituents like p-Br () or cyanoacrylamide () enhance anticancer activity by stabilizing charge-transfer interactions .
- Hydrophobic Moieties : Bulky groups (e.g., tert-butyl in J2H-1701 ) improve binding to viral envelope proteins .
- Amide vs. Urea Linkers : Urea derivatives () show broader antiviral activity, while amides () are more effective in kinase inhibition .
Physicochemical Properties
- Melting Points: Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate melts at 126–129°C .
- LogP: Ethyl 2-amino-... has a logP of 2.64, indicating moderate lipophilicity .
- Molecular Weight : Analogs range from 225.31 () to 311.40 (), with higher weights correlating with increased target affinity .
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | LogP | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Methyl 2-amino... | 211.28 | N/A | 126–129 | |
| Ethyl 2-amino... | 225.31 | 2.64 | N/A | |
| 5a-i (Cyanoacrylamide) | ~300 | 3.1 | N/A | |
| J2H-1701 | 525.44 | 4.2 | N/A |
Biological Activity
Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves the reaction of substituted 2-aminothiophenes with cinnamoyl chloride. The resulting derivatives exhibit various structural characteristics that influence their biological activity.
Pharmacological Evaluation
Research has shown that derivatives of cinnamamide exhibit a range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. The pharmacological profile of this compound suggests it may possess similar properties.
Key Findings:
- Anti-inflammatory Activity : Studies indicate that compounds with a cinnamamide structure can inhibit pro-inflammatory cytokines. This is significant for conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : In vitro tests have shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
- Analgesic Effects : Some derivatives have demonstrated pain-relieving properties in animal models, indicating potential use in pain management therapies.
Case Study 1: Anti-inflammatory Effects
In a study conducted on a series of cinnamamide derivatives, including this compound, researchers observed a significant reduction in edema in rat paw models when treated with these compounds. The mechanism was attributed to the inhibition of cyclooxygenase enzymes.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various cinnamamide derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited notable activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Table 1: Biological Activities of this compound
Q & A
Q. Advanced
- Acyl group variation : Succinyl derivatives (e.g., compound 19 ) show stronger antibacterial activity (MIC 2–8 µg/mL) due to enhanced membrane penetration, while bulkier tert-butyl groups reduce solubility .
- Cinnamamide vs. acrylamide : The α,β-unsaturated carbonyl in cinnamamide enables Michael addition-mediated enzyme inhibition, whereas saturated analogs lack this mechanism .
- Cyanosubstitution : Cyanoacrylamide derivatives (e.g., 5a-i ) exhibit IC₅₀ values <50 µM in breast cancer models via JAK2 inhibition .
What experimental designs are recommended for elucidating mechanisms of action?
Q. Advanced
- Enzyme assays : Test inhibition of tyrosinase or kinases (e.g., PI3Kα) using purified enzymes and substrate analogs (e.g., ATP-competitive assays) .
- Apoptosis studies : Flow cytometry with Annexin V/PI staining (e.g., 26.86% apoptosis in MCF-7 cells for compound 4 ) .
- Molecular docking : Simulate binding to targets like COX-2 or JAK2 using AutoDock Vina; validate with mutagenesis (e.g., ΔG = -9.2 kcal/mol for COX-2) .
How should researchers address contradictions in reported bioactivities (e.g., antibacterial vs. anticancer)?
Q. Advanced
- Target profiling : Use panel assays (e.g., NCI-60 cell lines) to identify selectivity patterns .
- Mechanistic redundancy : Evaluate if antibacterial activity (e.g., membrane disruption) and anticancer effects (e.g., apoptosis) arise from distinct pathways .
- Dosage analysis : Compare IC₅₀/MIC values across studies; low µM-range activity in cancer vs. higher µg/mL for bacteria suggests target-specific potency .
What computational approaches support the rational design of analogs?
Q. Advanced
- DFT simulations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .
- ADMET prediction : Use SwissADME to assess drug-likeness (e.g., LogP <5, TPSA >80 Ų for CNS penetration) .
- QSAR modeling : Correlate substituent hydrophobicity (π) with cytotoxicity (R² >0.85) .
What challenges arise in purity analysis, and how are they resolved?
Q. Advanced
- Byproduct identification : LC-MS detects dimers or hydrolysis products (e.g., m/z 450.2 for succinyl adducts) .
- Residual solvents : GC-MS quantifies CH₂Cl₂ (<600 ppm per ICH Q3C) .
- Polymorphism : DSC/TGA differentiate amorphous vs. crystalline forms (e.g., ΔHfusion = 215 J/g) .
How do researchers select between in vitro and in vivo models for validation?
Q. Advanced
- In vitro prioritization : Use HCT-116 (colon) or MCF-7 (breast) cells for rapid screening; IC₅₀ <10 µM justifies in vivo testing .
- In vivo translation : Murine xenografts (e.g., 26.6% tumor mass reduction for compound 4 ) validate efficacy while monitoring hepatotoxicity via ALT/AST levels .
- PK/PD integration : Measure plasma half-life (e.g., t₁/₂ = 4.2 h) and tissue distribution via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
